4-Bromo-2,6-difluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2,6-difluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C<sub>6</sub>H<sub>2</sub>BrClF<sub>2</sub>O<sub>2</sub>S . It belongs to the class of fluorinated building blocks and is commonly used in synthetic chemistry as a versatile reagent.
Synthesis Analysis
The synthesis of this compound involves introducing bromine, fluorine, and sulfonyl chloride functional groups onto a benzene ring. While specific synthetic routes may vary, a common method includes the reaction of 2,6-difluorobenzenesulfonyl chloride with bromine in the presence of a suitable catalyst. The resulting product is 4-bromo-2,6-difluorobenzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of 4-bromo-2,6-difluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromine, two fluorine atoms, and a sulfonyl chloride group. The arrangement of these substituents affects its reactivity and properties.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its utility in the synthesis of pharmaceutical intermediates, agrochemicals, and other functional materials.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 38-42°C (literature value).
- Appearance : Solid.
- Solubility : Insoluble in water; soluble in organic solvents.
- Molecular Weight : 291.50 g/mol .
Scientific Research Applications
Catalytic Applications
4-Bromo-2,6-difluorobenzenesulfonyl chloride has been utilized in various catalytic processes. Notably, it has been used in Pd-catalyzed desulfitative arylation reactions. The reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including 4-bromo-2,6-difluorobenzenesulfonyl chloride, was explored for Pd-catalyzed desulfitative arylation, where they reacted nicely to afford arylated heteroarenes without cleaving the C–Br bonds. This allows for further transformations, demonstrating its utility in complex organic synthesis and catalysis (Skhiri et al., 2015).
Photoreduction and Photosubstitution
4-Bromo-2,6-difluorobenzenesulfonyl chloride has been studied in the context of photoreduction and photosubstitution reactions. For instance, the HCl-catalyzed photoreduction of 4-bromonitrobenzene, a related compound, indicates a broader applicability of these bromo-substituted benzenes in photochemical reactions (Wubbels et al., 1988).
Detection and Quantification in LC-MS
In liquid chromatography-mass spectrometry (LC-MS), derivatives of 4-bromo-2,6-difluorobenzenesulfonyl chloride, like 4-nitrobenzenesulfonyl chloride, have been utilized to enhance the detection sensitivity for certain compounds, such as estrogens in biological fluids (Higashi et al., 2006).
Use in Solid-Phase Synthesis
Polymer-supported benzenesulfonamides prepared from 4-bromo-2,6-difluorobenzenesulfonyl chloride have been applied in solid-phase synthesis. They are used as key intermediates in various chemical transformations, including unusual rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Application in Fluorination Processes
4-Bromo-2,6-difluorobenzenesulfonyl chloride and similar compounds play a role in electrochemical fluorination processes. These processes involve the fluorination of halobenzenes and are significant in the production of fluorinated organic compounds (Horio et al., 1996).
Bioconjugation
This compound's derivatives, like 4-fluorobenzenesulfonyl chloride, are effective in activating hydroxyl groups of polymeric carriers for the covalent attachment of biologicals to solid supports. This has potential therapeutic applications in bioselective separation processes (Chang et al., 1992).
Coenzyme Q10 Synthesis
Derivatives of 4-bromo-2,6-difluorobenzenesulfonyl chloride are used in the synthesis of key intermediates for producing coenzyme Q10, demonstrating its significance in pharmaceutical synthesis (Mu et al., 2011).
Safety And Hazards
- Hazard Class : Eye damage (H314) and skin corrosion (Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363).
- Storage : Combustible and corrosive (Storage Class Code: 8A).
- Personal Protective Equipment : Use dust masks (N95), eyeshields, and gloves when handling.
Future Directions
Researchers continue to explore the synthetic applications of 4-bromo-2,6-difluorobenzenesulfonyl chloride. Its unique combination of functional groups makes it a valuable building block for designing novel molecules with specific properties.
properties
IUPAC Name |
4-bromo-2,6-difluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDYPUFAKPKDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256202 | |
Record name | 4-Bromo-2,6-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorobenzenesulfonyl chloride | |
CAS RN |
874804-21-4 | |
Record name | 4-Bromo-2,6-difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874804-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,6-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,6-difluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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